5-ethyl-N-phenyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-ethyl-N-phenyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-ethyl-N-phenyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxazole Ring: Starting with a phenyl-substituted benzoxazole precursor.
Triazole Ring Formation: Using a 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form the triazole ring.
Carboxamide Formation: Coupling the triazole derivative with an appropriate carboxylic acid derivative to form the carboxamide group.
Final Coupling: Combining the benzoxazole and triazole intermediates under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or ethyl groups.
Reduction: Reduction reactions could target the triazole or benzoxazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced forms of the compound.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Activity: Triazole derivatives are often studied for their antimicrobial properties.
Enzyme Inhibition: Potential use as inhibitors of specific enzymes.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Cancer Research: Investigation of its potential anti-cancer properties.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymer Science: Incorporation into polymers for enhanced properties.
Mechanism of Action
The mechanism of action of “5-ethyl-N-phenyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Known for their broad range of biological activities.
Benzoxazole Derivatives: Studied for their antimicrobial and anticancer properties.
Carboxamide Compounds: Often explored for their pharmaceutical potential.
Uniqueness
“5-ethyl-N-phenyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C24H19N5O2 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
5-ethyl-N-phenyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide |
InChI |
InChI=1S/C24H19N5O2/c1-2-21-22(24(30)25-17-11-7-4-8-12-17)26-28-29(21)18-13-14-20-19(15-18)23(31-27-20)16-9-5-3-6-10-16/h3-15H,2H2,1H3,(H,25,30) |
InChI Key |
MRLKWYWXYLRKDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.